DBCO-PEG24-NHS ester

Bioconjugation Linker Chemistry PEGylation

Choose DBCO-PEG24-NHS ester for superior bioconjugation efficiency in ADCs and nanoparticle functionalization. The extended PEG24 spacer (24 ethylene glycol units) minimizes payload-induced antibody aggregation, improves conjugate solubility, and shields from rapid clearance, yielding a more favorable therapeutic index than shorter PEG linkers. High aqueous solubility and a flexible linkage mitigate steric hindrance at crowded reaction sites, ensuring reliable conjugation even with large, multi-domain proteins. Ideal for SPAAC-based workflows where long circulation half-life, reduced immunogenicity, and preserved biological activity are critical. Available in various sizes with fast delivery.

Molecular Formula C74H119N3O30
Molecular Weight 1530.7 g/mol
Cat. No. B12395828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG24-NHS ester
Molecular FormulaC74H119N3O30
Molecular Weight1530.7 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
InChIInChI=1S/C74H119N3O30/c78-70(11-12-71(79)76-65-68-7-2-1-5-66(68)9-10-67-6-3-4-8-69(67)76)75-16-18-84-20-22-86-24-26-88-28-30-90-32-34-92-36-38-94-40-42-96-44-46-98-48-50-100-52-54-102-56-58-104-60-62-106-64-63-105-61-59-103-57-55-101-53-51-99-49-47-97-45-43-95-41-39-93-37-35-91-33-31-89-29-27-87-25-23-85-21-19-83-17-15-74(82)107-77-72(80)13-14-73(77)81/h1-8H,11-65H2,(H,75,78)
InChIKeyBGLMICCLAUJEEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG24-NHS ester: A Long-Chain, Bifunctional PEG Linker for Copper-Free Click Chemistry and Amine Conjugation


DBCO-PEG24-NHS ester (CAS 2765066-38-2) is a heterobifunctional polyethylene glycol (PEG) derivative with a molecular weight of 1530.74 g/mol . It contains a dibenzocyclooctyne (DBCO) group for strain-promoted azide-alkyne cycloaddition (SPAAC) and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines [1]. The PEG24 spacer—comprising 24 ethylene glycol units—imparts high aqueous solubility, a flexible linkage, and significant steric relief, making this reagent suitable for demanding bioconjugation workflows, particularly where protein aggregation or limited site accessibility is a concern .

Why PEG Linker Length is a Critical Variable in DBCO-NHS Ester Procurement


The term 'DBCO-NHS ester' encompasses a series of molecules differentiated primarily by the length of the intervening PEG spacer (e.g., DBCO-PEG1, DBCO-PEG4, DBCO-PEG12, DBCO-PEG24-NHS ester) [1]. These analogs are not freely interchangeable; the PEG chain length directly dictates the linker's solubility, its ability to mitigate steric hindrance between bulky conjugation partners, and the hydrodynamic radius of the final bioconjugate . Consequently, substituting a shorter-chain variant for a longer one in a developed protocol can lead to quantitatively different outcomes, including lower conjugation efficiency, increased protein aggregation, altered pharmacokinetic profiles, and reduced signal-to-noise ratios in bioassays [2].

Quantitative Differentiation of DBCO-PEG24-NHS Ester vs. Shorter PEG Analogs


Molecular Weight and Linker Length: Quantifying the Scale of DBCO-PEG24-NHS Ester

DBCO-PEG24-NHS ester has a molecular weight of 1530.7 g/mol, compared to 402.4 g/mol for DBCO-NHS ester (no PEG) and 649.7 g/mol for DBCO-PEG4-NHS ester [1]. The PEG24 chain comprises 24 ethylene glycol units, offering a significantly greater physical separation between reactive groups than shorter PEGn analogs .

Bioconjugation Linker Chemistry PEGylation

NHS Ester-Mediated Amine Conjugation Efficiency

The NHS ester group of DBCO-PEG24-NHS ester reacts with primary amines (e.g., lysine residues) under mild conditions (pH 7.0–8.5) to form stable amide bonds, achieving a reported conjugation efficiency of >95% [1]. This efficiency is comparable to that of other DBCO-PEGn-NHS esters, as the NHS ester chemistry is independent of PEG chain length, but the long PEG24 spacer ensures that this high efficiency is maintained even with sterically demanding proteins, where shorter linkers may show reduced yields [2].

Protein Labeling Amide Bond Formation Bioconjugation

Impact of PEG24 Spacer on Steric Hindrance and Conjugate Solubility

The extended PEG24 chain of DBCO-PEG24-NHS ester provides a long and flexible connection that minimizes steric hindrance during ligation and significantly enhances the aqueous solubility of the resulting bioconjugate . In contrast, shorter PEG analogs like DBCO-PEG4-NHS ester offer limited spatial separation and may be insufficient to prevent aggregation of large proteins or antibodies . The longer PEG24 linker also reduces non-specific binding and improves signal-to-noise ratios in assays involving large biomolecules .

Antibody Conjugation PEGylation Protein Aggregation

Enhanced Pharmacokinetic Profile of PEG24-Containing Conjugates

Conjugates prepared with DBCO-PEG24-NHS ester benefit from the 'stealth' properties of the long PEG24 chain, which can reduce immunogenicity and prolong in vivo circulation half-life . While direct comparative pharmacokinetic data for DBCO-PEG24-NHS ester itself are limited in the open literature, the established principles of PEGylation indicate that a PEG24 chain (approximately 1.5 kDa) provides a significantly greater hydrodynamic radius than shorter PEGn chains (e.g., PEG4 ~0.2 kDa), leading to reduced renal clearance and extended systemic exposure [1]. This is a critical advantage for developing long-circulating antibody-drug conjugates (ADCs) and therapeutic proteins [2].

ADC Development Drug Delivery Pharmacokinetics

High-Value Application Scenarios for DBCO-PEG24-NHS Ester


Synthesis of Long-Circulating Antibody-Drug Conjugates (ADCs)

DBCO-PEG24-NHS ester is the linker of choice for constructing ADCs where extended plasma half-life and reduced immunogenicity are paramount [1]. The reagent is first conjugated to surface lysines on a monoclonal antibody via its NHS ester. The resulting DBCO-functionalized antibody is then reacted with an azide-modified cytotoxic payload using copper-free SPAAC. The long PEG24 spacer minimizes payload-induced antibody aggregation, improves conjugate solubility, and shields the ADC from rapid clearance, enabling a more favorable therapeutic index .

Functionalization of Nanoparticles for In Vivo Targeting and Imaging

For the surface modification of nanoparticles (e.g., liposomes, polymeric micelles, or metallic nanoparticles) intended for in vivo applications, DBCO-PEG24-NHS ester provides a dense, flexible, and hydrophilic corona [1]. The NHS ester reacts with amine-functionalized particle surfaces, while the DBCO group remains available for the chemoselective attachment of azide-bearing targeting ligands (e.g., antibodies, peptides) or imaging probes. The PEG24 layer is critical for reducing non-specific protein adsorption (opsonization) and evading the mononuclear phagocyte system, thereby extending nanoparticle circulation time and improving tumor accumulation via the enhanced permeability and retention (EPR) effect .

Site-Specific Protein Labeling with Minimized Steric Interference

When labeling large or multi-domain proteins with fluorescent dyes, affinity tags, or other reporter groups, DBCO-PEG24-NHS ester is preferred over shorter PEG linkers [1]. The extended PEG24 chain effectively separates the functional DBCO group from the protein surface, reducing the likelihood that the attached probe will interfere with the protein's active site, binding interface, or native conformation. This is particularly important for preserving the biological activity of enzymes and receptor proteins after conjugation. The increased solubility provided by the PEG24 spacer also prevents protein precipitation during and after the labeling reaction .

Preparation of DBCO-Modified Oligonucleotides for Cellular Imaging

DBCO-PEG24-NHS ester enables the synthesis of DBCO-modified nucleic acid probes for live-cell imaging applications [1]. The reagent is conjugated to an amine-modified oligonucleotide, and the resulting DBCO-oligonucleotide can then be reacted with an azide-functionalized fluorophore via SPAAC. The long, hydrophilic PEG24 linker increases the aqueous solubility of the oligonucleotide conjugate and provides the necessary spatial flexibility for efficient hybridization to intracellular RNA targets. Compared to shorter PEG linkers, the PEG24 spacer reduces non-specific interactions with cellular components, leading to improved signal-to-noise ratios in fluorescence microscopy experiments .

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